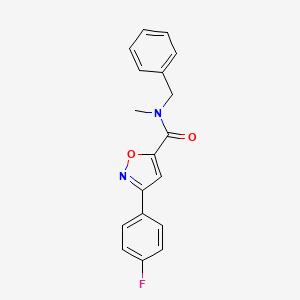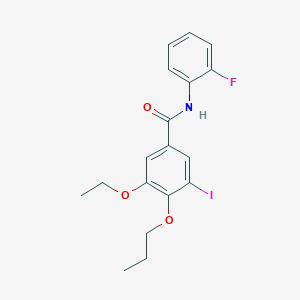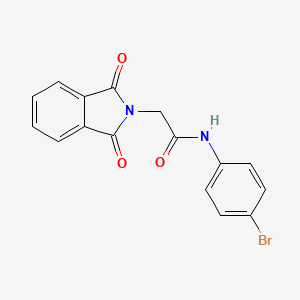![molecular formula C19H14N2O4S B4578937 N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4578937.png)
N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves nucleophilic displacement reactions on sulfonyl chlorides by substituted amines, resulting in a wide range of sulfonamide derivatives. For example, benzene and isoquinoline sulfonamide derivatives have been synthesized through reactions with benzene and isoquinoline sulfonyl chlorides (Parai et al., 2008). Additionally, visible light-promoted synthesis has been utilized for generating sulfonylmethyl isoquinoline diones, showcasing modern approaches to the formation of such compounds (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals significant details about spatial conformations and interactions. For instance, a U-shaped spatial conformation has been observed, facilitating intermolecular interactions such as slipped π–π interactions and point-to-face C—H⋯π interactions, which play a critical role in the crystal packing and stability of these molecules (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds often include radical processes, such as the visible-light induced difluoromethylation and trifluoromethylation, which have been developed for the synthesis of CF2H/CF3-containing isoquinolinediones (Zou & Wang, 2017). These methodologies highlight the reactivity and versatility of sulfonamide compounds in undergoing chemical transformations.
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as their crystal structure and thermal stability, can be closely examined through X-ray diffraction and thermal analysis, respectively. These analyses provide essential information on the stability and structural integrity of the compounds under various conditions.
Chemical Properties Analysis
The chemical properties of sulfonamide compounds include their reactivity towards different chemical reagents and conditions. Studies have shown that these compounds can undergo various chemical reactions, leading to a broad spectrum of derivatives with diverse chemical structures and properties. For example, the sulfonation process and its directionality are crucial for synthesizing specific sulfonamide derivatives, affecting their overall chemical behavior and interactions (Smirnov et al., 1972).
科学的研究の応用
Drug Metabolism and Pharmacokinetics
One area of research focuses on the metabolism and disposition of drug compounds in humans. For example, studies on compounds like SB-649868, a novel orexin 1 and 2 receptor antagonist, explore how drugs are metabolized and eliminated from the body, highlighting the principal routes of metabolism and the identification of major metabolites (Renzulli et al., 2011). Such studies are critical for understanding the safety, efficacy, and optimal dosing of new therapeutic agents.
Pharmacological Studies
Pharmacological research also investigates the effects of compounds on specific biological targets or diseases. For instance, the use of imaging agents like 18F-ISO-1 to evaluate tumor proliferation in patients provides insights into the potential of certain compounds for diagnostic purposes (Dehdashti et al., 2013). This type of research is instrumental in developing new diagnostic tools and therapeutic approaches.
Biological Impact Studies
Investigations into the biological impacts of chemical compounds, such as their role in inducing or inhibiting specific cellular processes, are another significant area of research. For example, studies on the effects of compounds on neuroinflammation or cancer cell proliferation can lead to the development of new therapeutic strategies for managing diseases like schizophrenia or cancer (Doorduin et al., 2009).
Environmental and Health Safety Studies
Research on the environmental presence and human exposure to synthetic compounds, such as synthetic phenolic antioxidants and their metabolites, assesses the potential health risks associated with exposure to these chemicals (Du et al., 2019). These studies are vital for informing public health policies and safety regulations.
特性
IUPAC Name |
N-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-11-5-7-13(8-6-11)21-26(24,25)14-9-12-3-2-4-15-17(12)16(10-14)19(23)20-18(15)22/h2-10,21H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZKHRWPBURAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4578869.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)

![N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4578884.png)
![N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4578894.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4578911.png)

![2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4578928.png)
![5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578932.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4578944.png)